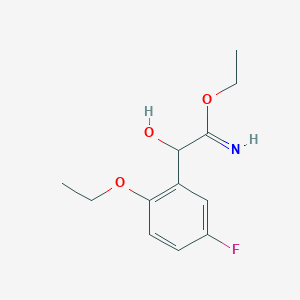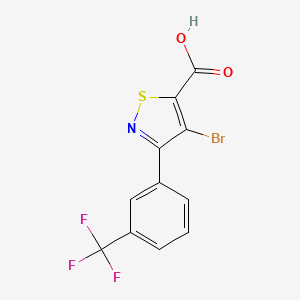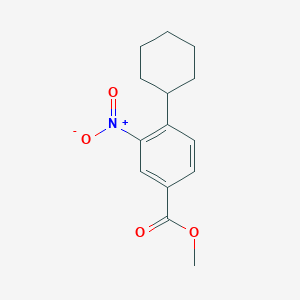
Methyl 4-cyclohexyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyclohexyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by a cyclohexyl group attached to the benzene ring, which is further substituted with a nitro group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclohexyl-3-nitrobenzoate typically involves a multi-step process:
Nitration: The nitration of methyl benzoate is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the meta position relative to the ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid to methyl benzoate.
Catalytic Alkylation: Employing large-scale reactors for the Friedel-Crafts alkylation, ensuring efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-cyclohexyl-3-nitrobenzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone or cyclohexanol derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Methyl 4-cyclohexyl-3-aminobenzoate.
Substitution: 4-cyclohexyl-3-nitrobenzoic acid.
Oxidation: this compound derivatives with oxidized cyclohexyl groups.
Aplicaciones Científicas De Investigación
Methyl 4-cyclohexyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 4-cyclohexyl-3-nitrobenzoate involves its interaction with specific molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Cyclohexyl Group: The hydrophobic cyclohexyl group can influence the compound’s interaction with lipid membranes and proteins.
Ester Group: The ester functional group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Methyl 4-cyclohexyl-3-nitrobenzoate can be compared with other nitrobenzoates and cyclohexyl-substituted compounds:
Methyl 3-nitrobenzoate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Methyl 4-cyclohexylbenzoate:
Methyl 4-hydroxy-3-nitrobenzoate: Contains a hydroxyl group instead of a cyclohexyl group, leading to different solubility and reactivity profiles.
Conclusion
This compound is a versatile compound with unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in both academic and industrial research.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
methyl 4-cyclohexyl-3-nitrobenzoate |
InChI |
InChI=1S/C14H17NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Clave InChI |
WYWGSFWBZBEVOD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

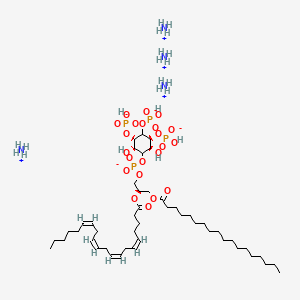
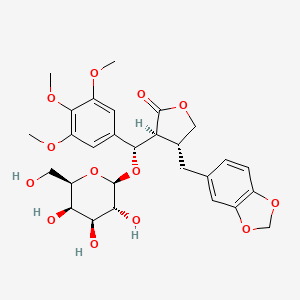
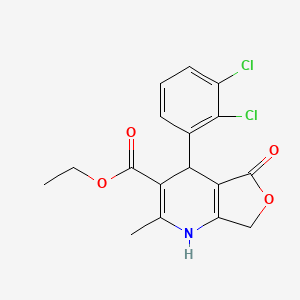

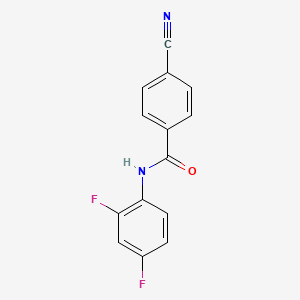
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
